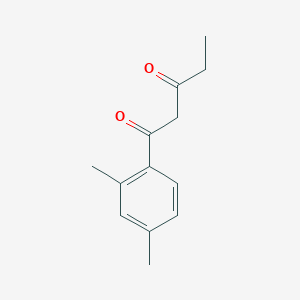
5-bromo-1-cyclopropyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-cyclopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position, a cyclopropyl group at the 1-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-cyclopropyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclopropyl hydrazine with a brominated diketone under acidic conditions to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-cyclopropyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the carboxylic acid group.
Reduction: Lithium aluminum hydride or sodium borohydride can reduce the carboxylic acid group to an alcohol.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted pyrazoles.
Oxidation Products: Higher oxidation states of the carboxylic acid group, such as carboxylates.
Reduction Products: Alcohol derivatives of the original compound.
Scientific Research Applications
5-bromo-1-cyclopropyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of 5-bromo-1-cyclopropyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and cyclopropyl groups can influence the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substituents, leading to different chemical properties and applications.
3-bromo-1-(3-chloropyrazol-5-yl)pyrazole: Another brominated pyrazole derivative with distinct biological activities.
Uniqueness
5-bromo-1-cyclopropyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the cyclopropyl group can enhance the compound’s stability and influence its interaction with biological targets.
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
5-bromo-1-cyclopropylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7BrN2O2/c8-6-5(7(11)12)3-9-10(6)4-1-2-4/h3-4H,1-2H2,(H,11,12) |
InChI Key |
IIABBBCOMAPKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=C(C=N2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


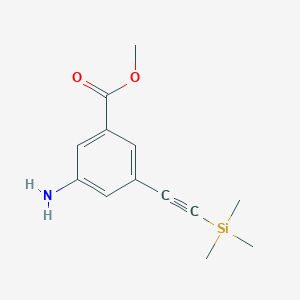
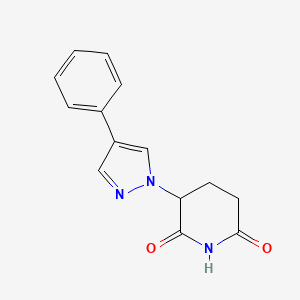
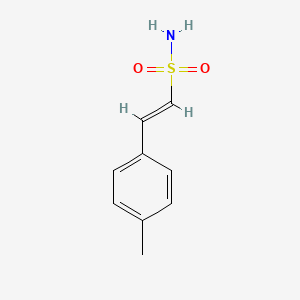
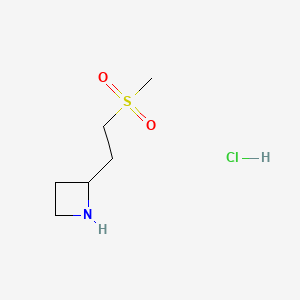
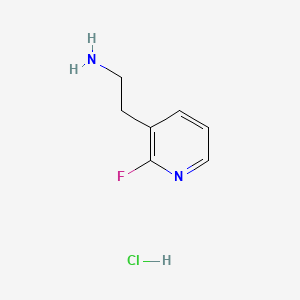
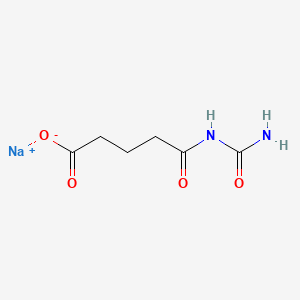
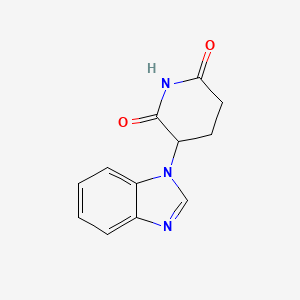

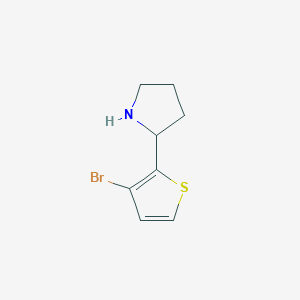
![3-[Benzyl(methyl)amino]piperidine-2,6-dione](/img/structure/B13547507.png)

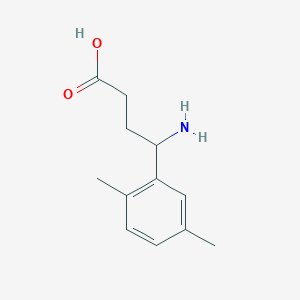
![2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B13547538.png)
